molecular formula C11H16O3 B8683135 Methyl 4-oxo-2-(propan-2-yl)cyclohex-2-ene-1-carboxylate

Methyl 4-oxo-2-(propan-2-yl)cyclohex-2-ene-1-carboxylate

Cat. No. B8683135
M. Wt: 196.24 g/mol
InChI Key: DTOLGYNQFOOMPG-UHFFFAOYSA-N
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Patent
US08759366B2

Procedure details

Methyl isobutyryl acetate (7.20 g, 49.9 mmol) and sodium methoxide (0.896 g, 4.14 mmol) were cooled to 0° C. Methyl vinyl ketone (4.12 ml, 49.9 mmol) was added dropwise, and the solution was allowed to warm to rt and stirred 1 h at that temperature. Acetic acid (0.249 ml, 4.34 mmol) was added, followed by a mixture of MeOH (6.75 ml):Water (750 μL), and finally a solution of pyrrolidine (0.349 ml, 4.21 mmol) in acetic acid (0.309 ml, 5.39 mmol). The resultant solution was heated to reflux (115° C.) for 2 h. The reaction was allowed to cool to room temperature and then diluted with Et2O and water. The layers were separated and the aqueous portion extracted again with Et2O (1×). The combined organic layers were dried over Na2SO4 and concentrated in vacuo to afford methyl 4-oxo-2-(propan-2-yl)cyclohex-2-ene-1-carboxylate (5.11 g, 52%) as a yellow oil, which was used in the subsequent step without further purification.
Name
Quantity
750 μL
Type
solvent
Reaction Step One
Name
Quantity
6.75 mL
Type
solvent
Reaction Step Two
Quantity
7.2 g
Type
reactant
Reaction Step Three
Quantity
0.896 g
Type
reactant
Reaction Step Three
Name
Methyl vinyl ketone
Quantity
4.12 mL
Type
reactant
Reaction Step Four
Quantity
0.249 mL
Type
reactant
Reaction Step Five
Quantity
0.349 mL
Type
reactant
Reaction Step Six
Quantity
0.309 mL
Type
reactant
Reaction Step Seven
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine

Identifiers

REACTION_CXSMILES
CC[C:3]([O:5][C:6]([CH:8]([CH3:10])[CH3:9])=[O:7])=O.C[O-].[Na+].[CH:14]([C:16]([CH3:18])=[O:17])=C.C(O)(=O)C.N1C[CH2:26][CH2:25][CH2:24]1>CCOCC.O.CO>[O:17]=[C:16]1[CH2:18][CH2:9][CH:8]([C:6]([O:5][CH3:3])=[O:7])[C:10]([CH:25]([CH3:26])[CH3:24])=[CH:14]1 |f:1.2|

Inputs

Step One
Name
Quantity
750 μL
Type
solvent
Smiles
O
Step Two
Name
Quantity
6.75 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
7.2 g
Type
reactant
Smiles
CCC(=O)OC(=O)C(C)C
Name
Quantity
0.896 g
Type
reactant
Smiles
C[O-].[Na+]
Step Four
Name
Methyl vinyl ketone
Quantity
4.12 mL
Type
reactant
Smiles
C(=C)C(=O)C
Step Five
Name
Quantity
0.249 mL
Type
reactant
Smiles
C(C)(=O)O
Step Six
Name
Quantity
0.349 mL
Type
reactant
Smiles
N1CCCC1
Step Seven
Name
Quantity
0.309 mL
Type
reactant
Smiles
C(C)(=O)O
Step Eight
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred 1 h at that temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux (115° C.) for 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous portion extracted again with Et2O (1×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
O=C1C=C(C(CC1)C(=O)OC)C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 5.11 g
YIELD: PERCENTYIELD 52%
YIELD: CALCULATEDPERCENTYIELD 618.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.